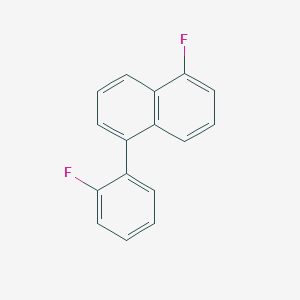

1-Fluoro-5-(2-fluorophenyl)naphthalene

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H10F2 |

|---|---|

Peso molecular |

240.25 g/mol |

Nombre IUPAC |

1-fluoro-5-(2-fluorophenyl)naphthalene |

InChI |

InChI=1S/C16H10F2/c17-15-9-2-1-5-13(15)11-6-3-8-14-12(11)7-4-10-16(14)18/h1-10H |

Clave InChI |

INMQTMRLJVUPFK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=CC=CC3=C2C=CC=C3F)F |

Origen del producto |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 5 2 Fluorophenyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Determination

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) correlations within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting the fluorophenyl and naphthalene (B1677914) ring systems.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between constitutional isomers by analyzing their unique fragmentation patterns. While mass spectrometry (MS) provides the molecular weight, MS/MS isolates the molecular ion (or a specific fragment ion) and subjects it to collision-induced dissociation (CID), generating a secondary spectrum of fragment ions. The fragmentation pathways are highly dependent on the specific arrangement of atoms and the stability of the resulting ions, allowing for the differentiation of isomers that are indistinguishable by a single stage of mass analysis.

For 1-Fluoro-5-(2-fluorophenyl)naphthalene, the molecular ion ([M]+•) would be selected and fragmented. The resulting product ion spectrum is expected to be distinct from that of other positional isomers, such as 1-Fluoro-6-(2-fluorophenyl)naphthalene or 2-Fluoro-5-(3-fluorophenyl)naphthalene. Key fragmentation pathways would involve the cleavage of the bond between the naphthalene and phenyl rings, as well as the loss of fluorine atoms or hydrogen fluoride (B91410) (HF).

The stability of the resulting carbocations plays a crucial role in determining the relative abundance of fragment ions. The position of the fluorine atoms and the phenyl group influences the electronic distribution and bond strengths within the molecule, leading to different propensities for specific bond cleavages. For example, the fragmentation pattern can reveal information about the connectivity of the aromatic rings and the location of the fluorine substituents. Isomers may exhibit different ratios of key fragment ions, providing a unique fingerprint for each structure.

Table 1: Predicted Key Fragmentations in MS/MS for Isomer Differentiation

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Structural Implication |

|---|---|---|---|

| [M]+• | [M-F]+ | F• (Fluorine radical) | Initial loss of a fluorine atom. |

| [M]+• | [M-HF]+• | HF (Hydrogen Fluoride) | Elimination of HF, common for fluoroaromatics. |

| [M]+• | [C10H6F]+ | C6H4F• (Fluorophenyl radical) | Cleavage of the inter-ring C-C bond. |

Note: The relative intensities of these fragments would be expected to differ between isomers, enabling their differentiation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and providing a detailed fingerprint of the molecular structure.

For this compound, the spectra would be dominated by vibrations associated with the aromatic rings and the carbon-fluorine bonds.

Aromatic C-H Stretching: Sharp bands are expected in the region of 3100-3000 cm⁻¹, characteristic of C-H bonds on the naphthalene and benzene rings. google.com

Aromatic C=C Stretching: A series of medium to strong intensity bands between 1600 cm⁻¹ and 1400 cm⁻¹ correspond to the in-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. google.com

C-F Stretching: The presence of the two fluorine atoms gives rise to strong C-F stretching vibrations. For aromatic fluorides, these bands typically appear in the 1250-1100 cm⁻¹ region. The exact position can be influenced by the electronic environment and coupling with other vibrations.

Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane bending. The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings. google.com For instance, the substitution on the naphthalene core (1,5-disubstituted) and the phenyl ring (1,2-disubstituted) would produce a unique combination of bands in this "fingerprint" region.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C bond linking the two aryl systems, which may be weak or inactive in the IR spectrum.

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds. google.com |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong | In-ring vibrations of naphthalene and benzene. google.com |

| C-F Stretch | 1250 - 1100 | Strong | Indicates the presence of fluoro-aromatic groups. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the connectivity and three-dimensional arrangement of atoms in this compound.

A key structural parameter for this molecule is the dihedral angle between the naphthalene and the 2-fluorophenyl ring systems. Due to steric hindrance between the ortho-hydrogen on the naphthalene ring and the ortho-fluorine/hydrogen on the phenyl ring, the two rings are not expected to be coplanar. In related 1-phenylnaphthalene structures, this dihedral angle is typically large, often around 70-90°, to minimize steric repulsion.

The crystal structure would also reveal details about intermolecular interactions in the solid state, such as π-π stacking between the aromatic rings of adjacent molecules or potential C-H···F hydrogen bonds, which can influence crystal packing.

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Description | Expected Value |

|---|---|---|

| C-C (aromatic) Bond Length | Average carbon-carbon bond distance in the rings | ~1.39 - 1.42 Å |

| C-F Bond Length | Distance between carbon and fluorine atoms | ~1.35 Å |

| C-C Inter-ring Bond Length | Distance between the naphthalene and phenyl rings | ~1.49 Å |

| Dihedral Angle | Torsion angle between the planes of the two rings | 70 - 90° |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems. The spectrum provides information about the extent of conjugation and the effects of substituents on the electronic structure.

The chromophore of this compound is the phenylnaphthalene system. Compared to naphthalene itself, which shows characteristic absorption bands (e.g., around 220, 275, and 312 nm), the addition of the phenyl group extends the π-conjugated system. This extension of conjugation is known to cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in molar absorptivity). researchgate.netresearchgate.net

Table 4: Comparison of UV Absorption Maxima (λ_max)

| Compound | Key λ_max (nm) | Effect on Spectrum |

|---|---|---|

| Naphthalene | ~221, 275, 312 | Base chromophore |

| 1-Phenylnaphthalene | >320 | Bathochromic shift due to extended conjugation |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from isomers and impurities. For this compound, both gas and liquid chromatography would be applicable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity analysis of aromatic compounds. A C18 or a phenyl-based column with a mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, would be effective. The high π-electron density of the molecule ensures strong retention and good detection by a UV detector set at one of the absorption maxima (e.g., ~254 nm or a longer wavelength maximum). Different positional isomers would likely have slightly different polarities and shapes, leading to different retention times and allowing for their separation and quantification. Fluorinated stationary phases can also offer alternative selectivity for separating fluorinated analytes. chromatographyonline.com

Gas Chromatography (GC): Due to its volatility, the compound can also be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for identification. A capillary column with a nonpolar or medium-polarity stationary phase would be suitable. Comprehensive two-dimensional gas chromatography (GC×GC) is particularly powerful for separating complex mixtures of structurally similar compounds like fluorinated isomers. nih.gov

Chiral Chromatography: The substitution pattern of this compound creates the potential for atropisomerism—a form of chirality arising from hindered rotation around the single bond connecting the naphthalene and phenyl rings. If the rotational barrier is high enough to allow for the isolation of stable enantiomers at room temperature, chiral HPLC would be necessary to separate them. This typically involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. xjtu.edu.cnnih.govmolnar-institute.com

Computational and Theoretical Investigations of 1 Fluoro 5 2 Fluorophenyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to predict molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost. nih.gov For organic molecules, hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) are commonly used in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.netgrafiati.com

The geometry optimization of 1-Fluoro-5-(2-fluorophenyl)naphthalene using DFT would yield key structural parameters. A critical parameter in this biaryl system is the dihedral angle between the naphthalene (B1677914) and the 2-fluorophenyl rings. This angle results from a balance between two opposing factors: electronic conjugation, which favors a planar arrangement to maximize π-orbital overlap, and steric repulsion between the ortho-substituents (the hydrogen and fluorine atoms on the adjacent rings), which favors a twisted conformation. ic.ac.uknih.gov Due to the presence of the ortho-fluorine on the phenyl ring, a non-planar (twisted) ground-state geometry is expected. nih.gov

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (Inter-ring) | Bond length between the naphthalene and phenyl rings | ~1.48 Å |

| C-F (Naphthalene) | Bond length of the fluorine substituent on the naphthalene ring | ~1.36 Å |

| C-F (Phenyl) | Bond length of the fluorine substituent on the phenyl ring | ~1.35 Å |

| Φ (Dihedral Angle) | Angle between the planes of the naphthalene and phenyl rings | ~50° - 60° |

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (Eg) is a crucial indicator of chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net For this compound, the HOMO and LUMO are expected to be delocalized π-orbitals distributed across the aromatic system. nih.gov

| Property | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Eg (HOMO-LUMO Gap) | Energy gap indicating chemical stability | 5.0 |

Quantum Chemical Modeling of Reactivity and Reaction Pathways

The reactivity of this compound can be effectively modeled using concepts derived from Conceptual DFT. nih.gov This approach uses changes in electron density to predict the most likely sites for chemical reactions. nih.gov One of the most powerful tools in this framework is the Fukui function, which identifies the regions in a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. niscpr.res.inresearchgate.net

The condensed Fukui functions are calculated for each atomic site:

f+ : Predicts the site for a nucleophilic attack (where an electron is accepted).

f- : Predicts the site for an electrophilic attack (where an electron is donated).

f0 : Predicts the site for a radical attack .

The fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect generally deactivates the aromatic rings towards electrophilic substitution. Conversely, it can make certain carbon atoms more electron-deficient and thus more susceptible to nucleophilic attack. The sites with the largest f+ values are the most probable targets for nucleophiles. researchgate.netyoutube.com

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Interpretation |

|---|---|---|---|

| C1 (with F) | High | Low | Likely site for nucleophilic attack |

| C4 (para to F) | Moderate | Moderate | Moderately reactive site |

| C2' (with F) | High | Low | Likely site for nucleophilic attack |

| C8 (peri position) | Low | High | Likely site for electrophilic attack |

Note: Atomic numbering is illustrative. High/Low values indicate relative reactivity.

Beyond identifying reactive sites, quantum chemical modeling can also be used to map entire reaction pathways. By calculating the structures and energies of reactants, products, and transition states, chemists can determine activation energies and reaction thermodynamics, providing a comprehensive understanding of a proposed chemical transformation.

Analysis of Fluorine Effects on Aromaticity and π-Electron Delocalization in Fluorinated Naphthalene Biaryls

Aromaticity is a fundamental concept in chemistry, signifying enhanced stability due to cyclic delocalization of π-electrons. The introduction of fluorine substituents can significantly modulate the aromaticity of the naphthalene and phenyl rings. This influence is twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net result is typically a reduction in the electron density of the π-system and a decrease in aromaticity. researchgate.net

Several computational indices are used to quantify aromaticity:

Geometric Indices : The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the degree of bond length equalization in the ring. A value of 1 indicates a fully aromatic system (like benzene), while values less than 1 indicate reduced aromaticity. nih.govresearchgate.net

Magnetic Indices : Nucleus-Independent Chemical Shift (NICS) calculates the magnetic shielding at the center of a ring. Large negative values are characteristic of aromatic systems. dtu.dk

Electronic Indices : These measure electron delocalization directly. The Para-Delocalization Index (PDI), Aromatic Fluctuation Index (FLU), and Multi-center Index (MCI) are common examples. nih.govresearchgate.netdtu.dksemanticscholar.org For the FLU index, smaller values indicate greater aromaticity. dtu.dk

Calculations on fluorinated aromatic compounds generally show that as the number of fluorine atoms increases, the aromaticity of the ring decreases. researchgate.net Therefore, both the naphthalene and phenyl rings in this compound are expected to be less aromatic than their unsubstituted parent compounds.

| Compound/Ring | HOMA Index | FLU Index | NICS(1)zz (ppm) |

|---|---|---|---|

| Benzene (Reference) | 1.00 | 0.001 | -29.9 |

| Naphthalene (Reference) | 0.85 | 0.015 | -25.0 |

| Fluorinated Naphthalene Ring | ~0.82 | ~0.018 | ~-23.5 |

| Fluorinated Phenyl Ring | ~0.97 | ~0.004 | ~-27.0 |

Conformational Analysis and Intermolecular Interactions in Fluorinated Biaryl Systems

The three-dimensional structure and intermolecular interactions of this compound are crucial for its properties in condensed phases. Conformational analysis focuses on the different spatial arrangements the molecule can adopt through rotation around single bonds. libretexts.orgnih.gov For this biaryl system, the most significant conformational degree of freedom is the rotation around the C-C bond linking the two aromatic rings. ic.ac.uk

A potential energy surface scan can be performed computationally by systematically varying the dihedral angle and calculating the energy of each resulting conformation. This produces a conformational energy profile that reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). nih.gov For this compound, the lowest energy conformation will be a twisted structure, and the planar and perpendicular arrangements will represent rotational energy barriers.

In the solid state, the packing of molecules is governed by intermolecular interactions. Fluorinated aromatic compounds are known to participate in a variety of non-covalent interactions, including:

π-π Stacking : The face-to-face stacking of aromatic rings.

C-H···F Hydrogen Bonds : Weak hydrogen bonds involving the fluorine atoms.

Halogen Bonding : Interactions involving the electrophilic region on the fluorine atom.

Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal lattice, providing insight into the forces that direct the crystal packing.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov This requires a force field, which is a set of parameters that defines the potential energy of the system. The OPLS-AA (Optimized Potentials for Liquid Simulations) force field is widely used for organic molecules and has been parameterized for many halogenated compounds. researchgate.netnih.gov

An MD simulation of this compound, typically placed in a box of solvent molecules like water or an organic solvent, can reveal several dynamic properties:

Conformational Dynamics : The simulation would show how the dihedral angle between the rings fluctuates over time, allowing for the exploration of the accessible conformational space at a given temperature.

Solvation Structure : It provides a detailed picture of how solvent molecules arrange themselves around the solute, which is key to understanding solubility.

Thermodynamic Properties : Advanced MD techniques can be used to calculate properties like the free energy of solvation. nih.gov

| Parameter | Description | Typical Value/Model |

|---|---|---|

| Force Field | Set of equations and parameters to describe potential energy | OPLS-AA researchgate.netnih.gov |

| Solvent Model | Model for the solvent molecules | TIP3P (for water) |

| Ensemble | Statistical mechanics ensemble (constant variables) | NPT (Constant Number of particles, Pressure, Temperature) |

| Simulation Time | Total duration of the simulation | 100 - 1000 nanoseconds |

| Time Step | Time increment for numerical integration | 2 femtoseconds |

Reactivity and Derivatization Studies of 1 Fluoro 5 2 Fluorophenyl Naphthalene

Electrophilic Aromatic Substitution (EAS) Reactions on the Naphthalene (B1677914) and Fluorophenyl Rings

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The outcome of such reactions on 1-Fluoro-5-(2-fluorophenyl)naphthalene depends on the directing effects of the existing substituents on both the naphthalene and the fluorophenyl moieties.

On the Naphthalene Ring: The naphthalene ring is inherently more reactive towards electrophiles than benzene. It has two substituents to consider: the fluorine at C1 and the 2-fluorophenyl group at C5.

The 2-fluorophenyl group at C5 is also an ortho-, para-directing group. It will direct electrophiles to the C4, C6, and C8 positions. The C4 and C6 positions are ortho to the aryl substituent, while C8 is para.

Combined Effect: The positions most activated for EAS on the naphthalene ring would be C4 (para to the fluorine and ortho to the aryl group) and C8 (para to the aryl group). Steric hindrance from the peri-hydrogen at C4 might favor substitution at C8. Therefore, a mixture of products is expected, with the exact ratio depending on the specific electrophile and reaction conditions.

On the Fluorophenyl Ring: The fluorine atom is an ortho-, para-director. Thus, electrophilic attack will be directed to the positions ortho and para to the existing fluorine atom (C3' and C5' relative to the naphthalene linkage). The C1'-position is already substituted by the naphthalene ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring System | Major Positions of Electrophilic Attack | Directing Influences |

|---|---|---|

| Naphthalene | C4, C8 | C4: para to C1-F, ortho to C5-ArylC8: para to C5-Aryl |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the leaving groups would be the fluorine atoms.

The C-F bond is strong, and its displacement by a nucleophile is challenging without sufficient activation. nih.gov In this molecule, there are no strongly electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) on either aromatic ring. Therefore, forcing conditions, such as high temperatures, strong nucleophiles, and potentially the use of polar aprotic solvents, would likely be necessary to achieve any fluorine displacement. beilstein-journals.org The fluorine on the naphthalene ring (C1) and the fluorine on the phenyl ring (C2') would exhibit different reactivities, influenced by the electronic nature of their respective aromatic systems. It is generally difficult to predict which fluorine would be more susceptible to substitution without experimental data, though the greater electron density of the naphthalene system might slightly disfavor the formation of the Meisenheimer-like intermediate required for SNAr.

Further Functionalization and Regioselectivity Control

Beyond classical EAS and SNAr, modern synthetic methods offer more precise control over the introduction of new functional groups.

Directed C-H activation has become a powerful tool for the regioselective functionalization of aromatic compounds. nih.gov If a directing group were introduced onto the molecule, it could override the inherent directing effects of the existing substituents. For instance, if a carboxylic acid or amide were introduced at the C2' position of the phenyl ring, it could direct transition-metal-catalyzed C-H activation to the C3' position. Similarly, a directing group at C4 on the naphthalene ring could facilitate functionalization at the C3 or C5 positions.

The introduction of functionalities such as hydroxyl, amino, or bromo groups can be achieved through various synthetic sequences. For example, lithiation followed by quenching with an appropriate electrophile could introduce a range of substituents. The positions most susceptible to deprotonation would likely be those ortho to the fluorine atoms, namely C2 on the naphthalene ring and C3' on the phenyl ring, due to the directing effect of fluorine in metalation reactions.

Investigation of Oxidative and Reductive Transformations

The stability of the aromatic rings in this compound makes them generally resistant to oxidation and reduction.

Oxidative Transformations: Strong oxidizing agents under harsh conditions can degrade the aromatic system. However, selective oxidation is challenging. If alkyl side chains were present, they could be selectively oxidized to carboxylic acids. Recent advances in electrochemistry have enabled oxidative dearomatization of biaryl systems to form spirocyclic compounds, a potential transformation for this molecule under specific electrochemical conditions. nih.govrsc.org

Reductive Transformations: Catalytic hydrogenation can reduce the naphthalene ring system, typically requiring high pressures and temperatures. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, could selectively reduce one of the rings of the naphthalene system to a dihydro-derivative. The fluorophenyl ring would be more resistant to these conditions.

Table 2: Predicted Outcomes of Redox Reactions

| Reaction Type | Reagents and Conditions | Predicted Major Product |

|---|---|---|

| Oxidation | Strong oxidants (e.g., KMnO₄, heat) | Ring cleavage and degradation |

| Electrochemical dearomatization | Spirocyclic compounds | |

| Reduction | H₂, Pd/C, high pressure/temp | Tetrahydro- or decahydronaphthalene (B1670005) derivative |

Exploration of Cyclization and Annulation Reactions to Form Extended Polycyclic Systems

The biaryl structure of this compound is a key feature that allows for the synthesis of larger, more complex polycyclic systems through intramolecular cyclization reactions.

One of the most prominent reactions for this type of transformation is the Scholl reaction, which involves intramolecular aryl-aryl coupling under the influence of a Lewis acid and often an oxidant. In this case, a new six-membered ring could be formed by coupling the C8 position of the naphthalene ring with the C6' position of the phenyl ring. This would lead to the formation of a fluorinated benzo[ghi]fluoranthene (B49607) derivative. The success and regioselectivity of such a reaction would be highly dependent on the specific catalyst and reaction conditions employed to overcome the steric and electronic barriers.

Annulation reactions, which involve the formation of a new ring onto an existing aromatic system, are also a viable strategy. bohrium.comacs.org For example, if a suitable functional group were introduced at the C4 position of the naphthalene ring, it could participate in a cyclization reaction with the C3' position of the phenyl ring, leading to the formation of a seven-membered ring system.

Future Research Directions and Unexplored Avenues in 1 Fluoro 5 2 Fluorophenyl Naphthalene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1-Fluoro-5-(2-fluorophenyl)naphthalene is not yet well-established in the literature. Future research should focus on developing high-yield, cost-effective, and environmentally benign synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly promising. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com

For instance, a plausible Suzuki-Miyaura coupling approach could involve the reaction of 1-fluoro-5-bromonaphthalene with 2-fluorophenylboronic acid. The efficiency of such reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. A systematic investigation into these parameters would be crucial for optimizing the synthesis. The use of supported palladium nanoparticles could also offer advantages in terms of catalyst recyclability and sustainability. mdpi.commdpi-res.com

Below is a prospective table outlining potential synthetic routes for exploration:

| Coupling Reaction | Naphthalene (B1677914) Precursor | Phenyl Precursor | Catalyst System (Example) | Potential Advantages |

| Suzuki-Miyaura Coupling | 1-Fluoro-5-bromonaphthalene | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | High functional group tolerance, commercially available precursors. mdpi.comacs.org |

| Stille Coupling | 1-Fluoro-5-iodonaphthalene | 2-Fluorophenyltri-n-butylstannane | Pd(PPh₃)₄ / LiCl | Mild reaction conditions, tolerance to a wide range of functional groups. wikipedia.orgnih.govresearchgate.net |

| Negishi Coupling | 1-Fluoro-5-bromonaphthalene | (2-Fluorophenyl)zinc chloride | Pd(dba)₂ / SPhos | High reactivity and selectivity. |

| Direct Arylation | 1-Fluoronaphthalene (B124137) | 2-Fluorobenzene | Pd(OAc)₂ / P(o-tol)₃ | Atom-economical, avoids pre-functionalization of one partner. |

Further research into continuous flow synthesis could also lead to safer and more scalable production methods for this class of compounds. rsc.org

Investigation of Unconventional Reactivity Patterns

The presence of two fluorine atoms in this compound is expected to significantly influence its electronic properties and, consequently, its reactivity. Future studies should explore unconventional reaction pathways that leverage these properties. For example, the fluorine substituents can act as directing groups in electrophilic aromatic substitution or participate in nucleophilic aromatic substitution (SNA_r) reactions.

Exploration of dearomatization reactions of this biaryl system could lead to the synthesis of novel spirocyclic compounds, which are valuable motifs in medicinal chemistry. nih.govgoettingen-research-online.dechemrxiv.org Electrochemical methods could provide a green and efficient way to achieve such transformations. nih.gov

Advanced Computational Predictions for Novel Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel derivatives of this compound without the need for extensive experimental work. researchgate.netnih.govumfcluj.ro Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, conformational preferences, and spectroscopic properties. acs.orgnih.gov

Such studies can predict how the introduction of additional functional groups would impact the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This information is critical for designing new materials with tailored electronic and optical properties for applications in organic electronics.

A prospective computational study could involve the parameters outlined in the table below:

| Computational Method | Properties to Investigate | Potential Insights for Novel Derivatives |

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electrostatic potential, bond dissociation energies. | Prediction of electronic properties, reactivity hotspots, and stability. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Design of new chromophores and fluorophores. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions (e.g., C-F···H, π-π stacking). | Understanding of solid-state packing and crystal engineering. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and intermolecular interactions in condensed phases. | Prediction of bulk material properties and self-assembly behavior. |

Integration into Emerging Fields of Organic Chemistry

The unique properties endowed by the fluorine atoms make this compound a promising candidate for integration into various emerging fields of organic chemistry. In the area of organocatalysis, its rigid, chiral derivatives could be explored as novel ligands for asymmetric synthesis.

Furthermore, its electron-deficient nature, a consequence of the fluorine substitution, suggests potential applications in the development of n-type organic semiconductors. researchgate.netnih.govresearchgate.net Research in this direction would involve synthesizing derivatives with extended π-conjugation and evaluating their performance in organic field-effect transistors (OFETs) and organic solar cells. bohrium.comsemanticscholar.org

Exploration of New Derivatization Pathways for Functional Materials Science

Systematic derivatization of the this compound core is a key avenue for the development of new functional materials. researchgate.net The introduction of various functional groups could lead to materials with applications in diverse areas, from liquid crystals to porous organic frameworks.

For instance, the introduction of long alkyl chains could induce liquid crystalline behavior. The synthesis of polymers incorporating the this compound unit could lead to materials with enhanced thermal stability and specific electronic properties. The following table outlines potential derivatization strategies and their targeted applications:

| Derivatization Strategy | Functional Group to Introduce | Potential Application |

| Alkylation/Alkoxylation | Long alkyl or alkoxy chains | Liquid crystals, soluble organic semiconductors. |

| Borylation/Silylation | Boronic esters, silyl (B83357) groups | Intermediates for further cross-coupling, building blocks for polymers. |

| Halogenation | Bromine, Iodine | Precursors for further functionalization via cross-coupling reactions. |

| Nitration/Amination | Nitro, Amino groups | Precursors for dyes, electroactive materials, and pharmaceuticals. |

Q & A

Q. What synthetic strategies are recommended to achieve regioselective synthesis of 1-Fluoro-5-(2-fluorophenyl)naphthalene?

To optimize regioselectivity in polycyclic systems, consider:

- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl-aryl bond formation between fluorophenyl boronic acids and fluorinated naphthalene precursors. This method minimizes byproducts in halogenated aromatic systems .

- Directed fluorination : Use transition metal catalysts (e.g., Pd) to direct fluorine substitution at specific positions, leveraging steric and electronic effects .

- Protecting groups : Temporarily block reactive sites during synthesis to ensure proper regiochemistry .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Data collection : Use high-resolution synchrotron radiation for accurate intensity measurements.

- Refinement : Apply SHELX software (e.g., SHELXL) for structure solution and refinement, ensuring proper handling of disordered fluorine atoms .

- Validation : Cross-check crystallographic data (e.g., bond lengths, angles) against computational models (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in toxicological data for fluorinated naphthalenes be resolved systematically?

Follow a structured review process:

- Data extraction : Use standardized forms (Table C-2) to catalog outcomes, doses, and exposure routes across studies .

- Risk of bias assessment : Apply questionnaires (Tables C-6, C-7) to evaluate randomization, blinding, and outcome reporting in animal/human studies .

- Confidence rating : Classify studies as "High," "Moderate," or "Low" confidence based on methodological rigor, and prioritize high-confidence data for hazard identification .

Q. What computational approaches predict the environmental persistence of this compound?

- QSAR models : Input physicochemical properties (logP, vapor pressure) to estimate biodegradation half-lives.

- Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- Fate modeling : Incorporate monitoring data (air, water, soil) to assess partitioning and transformation products .

Q. How can photostability studies be designed to evaluate UV degradation of this compound?

- Experimental setup : Expose solutions to controlled UV light (254–365 nm) while varying pH and solvent polarity.

- Analytical methods : Use HPLC-MS to identify degradation products and quantify kinetics. Reference NIST data (e.g., spectral libraries) for fragment identification .

- Mechanistic insights : Pair experimental results with TD-DFT calculations to elucidate reaction pathways .

Methodological Considerations

Q. What protocols ensure reproducibility in fluorinated naphthalene toxicity assays?

- Dose standardization : Calibrate exposure concentrations using gas chromatography (GC) or LC-MS for volatile compounds .

- Species selection : Prioritize rodent models (e.g., rats) with documented sensitivity to naphthalene-induced respiratory effects .

- Biomarker validation : Measure glutathione depletion or DNA adducts as endpoints, aligning with ATSDR’s inclusion criteria for systemic effects .

Q. How should researchers address challenges in detecting low-concentration fluorinated aromatics in environmental samples?

- Sample preparation : Use solid-phase microextraction (SPME) to concentrate analytes from air/water matrices.

- Detection limits : Employ GC-ECD or HPLC with fluorescence detection for enhanced sensitivity to fluorine substituents .

- Quality control : Include spiked recovery samples to validate extraction efficiency and instrument calibration .

Data Integration and Reporting

Q. What frameworks integrate structural, toxicological, and environmental data for risk assessment?

- Hazard identification : Combine crystallographic data (e.g., reactivity sites), in vitro toxicity (e.g., mutagenicity), and environmental monitoring to rank risks .

- Uncertainty analysis : Use Monte Carlo simulations to quantify variability in exposure estimates .

- Reporting standards : Adopt ATSDR’s systematic review templates (Tables B-1, C-2) for transparent data presentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.